molecular formula C10H5NO2 B1581749 3-Cyanochromone CAS No. 50743-17-4

3-Cyanochromone

Cat. No. B1581749
Key on ui cas rn: 50743-17-4
M. Wt: 171.15 g/mol
InChI Key: SFWNPLLGXKJESA-UHFFFAOYSA-N
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Patent
US03937837

Procedure details

A mixture of 26.1 g. (0.15 mole) of 4-oxo-4H-1-benzopyran-3-carboxaldehyde, 13.1 g. (0.19 mole) of hydroxylamine hydrochloride, 18.4 g. (0.27 mole) of sodium formate and 250 ml of 99% formic acid was heated with stirring at reflux for 21/2 hours. Water was added to 1-liter volume. The separated solid was filtered from the cooled mixture, washed well with water and dried to give 13 g. (51%) of crude nitrile melting at 138°-145°C. Recrystallization from ethylacetate gave pure, white crystals melting at 174°-176°.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.19 mol
Type
reactant
Reaction Step Two
Quantity
0.27 mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH:4]=[C:3]1[CH:12]=O.Cl.[NH2:15]O.C([O-])=O.[Na+].C(O)=O>O>[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH:4]=[C:3]1[C:12]#[N:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
O=C1C(=COC2=C1C=CC=C2)C=O
Step Two
Name
Quantity
0.19 mol
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0.27 mol
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)O
Step Four
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 26.1 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21/2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered from the cooled mixture
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 13 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethylacetate
CUSTOM
Type
CUSTOM
Details
gave pure

Outcomes

Product
Name
Type
Smiles
O=C1C(=COC2=C1C=CC=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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